FPGS Inhibition: Target Compound vs. Homocysteic Acid Analog (mAPA‑HCysA)
The target compound lacks the α‑carboxyl group, which is essential for tight binding to FPGS. In an aminoalkanesulfonic acid series of MTX analogs without α‑COOH, FPGS inhibition was uniformly low and independent of the number of CH₂ groups (n = 1–4). Specifically, the n = 3 (propyl) analog inhibited mouse liver FPGS by only 26% at 500 µM [1]. In contrast, the homocysteic acid analog mAPA‑HCysA, which retains the α‑COOH, competitively inhibits FPGS with a Kᵢ of 190 ± 70 µM when folate is the variable substrate [2].
| Evidence Dimension | Inhibition of mouse liver folylpolyglutamate synthetase (FPGS) |
|---|---|
| Target Compound Data | 26% inhibition at 500 µM (n = 3 aminoalkanesulfonic acid analog of MTX, no α‑COOH) |
| Comparator Or Baseline | mAPA‑HCysA (4‑amino‑4‑deoxy‑N10‑methylpteroyl‑D,L‑homocysteic acid): Kᵢ = 190 ± 70 µM (competitive inhibitor, α‑COOH present) |
| Quantified Difference | Target compound is at least one order of magnitude weaker than mAPA‑HCysA; 26% inhibition at 500 µM vs. a Kᵢ of 190 µM. |
| Conditions | Partially purified mouse liver FPGS; 500 µM inhibitor, 500 µM folic acid, 1 mM [³H]‑glutamic acid, Tris buffer pH 8.6, 20 mM α‑thioglycerol, 37°C, 1 h [1]; mAPA‑HCysA assay used folate as variable substrate [2]. |
Why This Matters
For procurement, this confirms that the compound cannot substitute for mAPA‑HCysA in dual‑inhibition studies and is instead a tool for probing the specific contribution of α‑COOH to FPGS binding.
- [1] Rosowsky A, Forsch RA, Moran RG, Kohler W, Freisheim JH. Methotrexate analogues. 32. Chain extension, α‑carboxyl deletion, and γ‑carboxyl replacement by sulfonate and phosphonate: effect on enzyme binding and cell‑growth inhibition. J Med Chem. 1988 Jul;31(7):1326‑31. View Source
- [2] Rosowsky A, Forsch RA, Freisheim JH, Moran RG, Wick M. Methotrexate analogues—XVII. Antitumor activity of 4‑amino‑4‑deoxy‑N10‑methylpteroyl‑D,L‑homocysteic acid and its dual inhibition of dihydrofolate reductase and folyl polyglutamate synthetase. Biochem Pharmacol. 1984 Jan 1;33(1):155‑61. View Source
